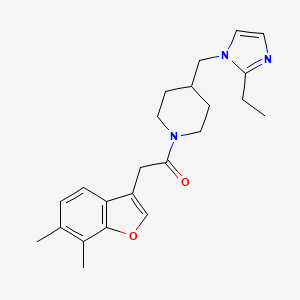![molecular formula C11H11BrF3NO B2809948 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide CAS No. 1610949-24-0](/img/structure/B2809948.png)
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide” is an organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) at the 4-position . The “2-Bromo” part suggests a bromine atom attached at the 2-position of the propanamide group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a core benzyl group with a trifluoromethyl group at the 4-position and a bromine atom on the 2-position of the propanamide group . The exact 3D conformation would depend on the specific spatial arrangement of these atoms and groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The presence of the bromine atom might make it susceptible to nucleophilic substitution reactions . The trifluoromethyl group could potentially influence the compound’s reactivity and acidity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Factors such as polarity, molecular size, and the presence of functional groups (like the trifluoromethyl group) would influence properties like solubility, melting/boiling point, and reactivity .Aplicaciones Científicas De Investigación
Fluorescent ATRP Initiators
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its use as an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator in polymerizations of acrylates highlights the application of bromo and propanamide derivatives in polymer science. This compound was synthesized and analyzed using various spectroscopic methods and X-ray diffraction, demonstrating its utility in polymerization processes due to its structural and fluorescent properties (Kulai & Mallet-Ladeira, 2016).
Benzylic Brominations
The use of N-bromosuccinimide in (trifluoromethyl)benzene for benzylic brominations with photochemical activation illustrates another application area. This method offers clean, rapid, and high-yielding reactions, showing how bromo and trifluoromethyl groups can facilitate organic synthesis, especially in replacing conventional solvents with less-toxic alternatives (Suarez et al., 2009).
Steric Pressure Studies
Research on the steric pressure effects of trifluoromethyl groups, particularly in metalation reactions, underscores their importance in understanding chemical reactivity and selectivity. Such studies provide insights into how trifluoromethyl groups affect the behavior of molecules under different chemical conditions, contributing to the design of more efficient synthetic pathways (Schlosser et al., 2006).
Trifluoroethylation Reactions
The palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters highlights the role of trifluoromethyl groups in introducing fluorinated moieties into organic molecules. This process is significant in drug design, where the incorporation of fluorinated groups can profoundly affect the biological activity of molecules (Zhao & Hu, 2012).
Antimicrobial Compound Synthesis
The synthesis and evaluation of antimicrobial properties of compounds containing benzenesulfonamide and bromo groups demonstrate the potential of such chemicals in medicinal chemistry. These compounds' activity against various bacterial and fungal strains showcases the application of bromo and sulfonamide derivatives in developing new antimicrobial agents (Baranovskyi et al., 2018).
Mecanismo De Acción
- The compound’s chemical formula is C₈H₈BrNO .
- It belongs to the class of trifluoromethylbenzenes , which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
- An SN2-type mechanism could occur, where a nucleophile attacks the carbon simultaneously as the bromine leaves, forming a relatively stable bromide anion .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-7(12)10(17)16-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAGADFMUIGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)
![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)
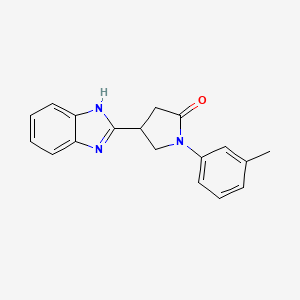
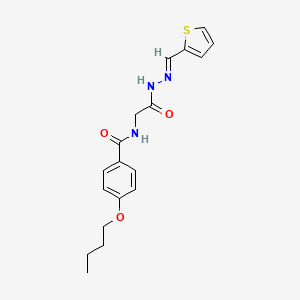
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)
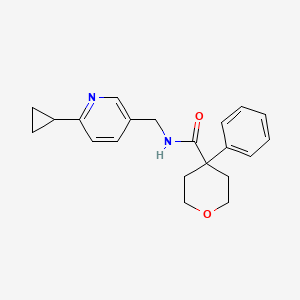
![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)
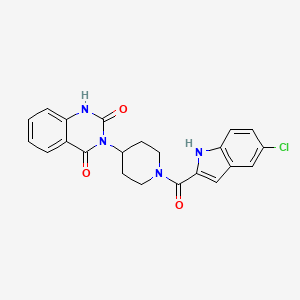
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)
